4,5-Dimethyl-2-nonyl-1,3-dioxolane
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Overview
Description
4,5-Dimethyl-2-nonyl-1,3-dioxolane is a cyclic acetal compound with a unique structure that includes a dioxolane ring substituted with dimethyl and nonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-nonyl-1,3-dioxolane typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves heating the reactants under reflux conditions and removing water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process starting from glucose. The process involves microbial fermentation to produce 2,3-butanediol, which is then converted to the target compound using chemo-catalysts and enzymes .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it back to the corresponding alcohols.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Carbonyl compounds.
Reduction: Alcohols.
Substitution: Substituted dioxolanes.
Scientific Research Applications
4,5-Dimethyl-2-nonyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a solvent and a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bio-compatible solvent.
Medicine: Explored for its use in drug formulation and delivery.
Industry: Utilized in the production of polymers and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages, protecting carbonyl groups from unwanted reactions. This stability is due to the electron-donating effects of the dimethyl and nonyl groups, which enhance the stability of the dioxolane ring .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler analog without the dimethyl and nonyl substitutions.
1,3-Dioxane: A six-membered ring analog with similar properties.
2,2-Dimethyl-1,3-dioxolane: Another analog with different substituents.
Uniqueness: 4,5-Dimethyl-2-nonyl-1,3-dioxolane is unique due to its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
5421-23-8 |
---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
4,5-dimethyl-2-nonyl-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14-15-12(2)13(3)16-14/h12-14H,4-11H2,1-3H3 |
InChI Key |
VPTWFAIWRQIKBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1OC(C(O1)C)C |
Origin of Product |
United States |
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